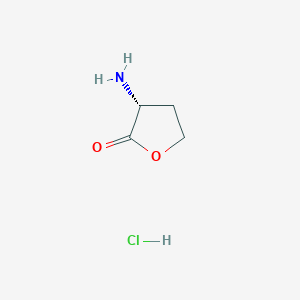

D-Homoserine Lactone hydrochloride

概要

説明

Synthesis Analysis

The synthesis of D-Homoserine lactone hydrochloride involves several approaches. Birnbaum and Greenstein (1953) synthesized chloroacetyl-DL-homoserine lactone, which upon hydrolysis, yielded D-Homoserine in significant yield. This method emphasizes the conversion of DL-homoserine to its D-form through selective enzymatic and chemical treatments (Birnbaum & Greenstein, 1953). Furthermore, Natelson and Natelson (1989) described a practical procedure to convert methionine into D and L forms of homoserine, showcasing an alternative synthesis route with high purity and yield (Natelson & Natelson, 1989).

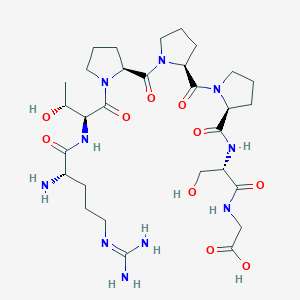

Molecular Structure Analysis

The molecular structure of D-Homoserine lactone hydrochloride features a lactone ring, indicative of its cyclic ester nature, with the chloride acting as a counterion to the lactone's basic nitrogen. Ramalingam and Woodard (1987) provided detailed insights into the regiospecific deuterated forms of D,L-Homoserine lactone hydrochlorides through proton NMR, highlighting the compound's structural nuances (Ramalingam & Woodard, 1987).

Chemical Reactions and Properties

The chemical reactivity of D-Homoserine lactone hydrochloride involves its participation in the formation of homoserine hydroxamic acid, a reaction utilized for its detection and assay. This conversion is significant in demonstrating the lactone's reactivity towards nucleophiles like hydroxylamine (Natelson, 1982).

Physical Properties Analysis

The physical properties of D-Homoserine lactone hydrochloride, such as solubility, melting point, and optical rotation, are crucial for its identification and application in biochemical studies. For instance, the optical rotation values provided by Birnbaum and Greenstein (1953) assist in determining its enantiomeric purity and configuration (Birnbaum & Greenstein, 1953).

Chemical Properties Analysis

D-Homoserine lactone hydrochloride's chemical properties, especially its role in quorum sensing, underscore its biological significance. The compound's ability to form hydroxamic acid derivatives further showcases its chemical versatility and reactivity, pivotal in biochemical assays and studies (Natelson, 1982).

科学的研究の応用

High-Performance Solar Cells

- Scientific Field : Material Science and Renewable Energy .

- Application Summary : D-Homoserine Lactone hydrochloride (D-HLH) is used as an additive in the production of high-performance solar cells . It forms hydrogen bonds and strong Pb–O/Sn–O bonds with perovskite precursors, thereby weakening the incomplete complexation effect between polar aprotic solvents (e.g., DMSO) and organic (FAI) or inorganic (CsI, PbI2, and SnI2) components, and balancing their nucleation processes .

- Methods of Application : D-HLH is introduced to form hydrogen bonds and strong Pb–O/Sn–O bonds with perovskite precursors . This treatment completely transformed mixed intermediate phases into pure preformed perovskite nuclei prior to thermal annealing .

- Results : This strategy generated a record efficiency of 21.61%, with a V oc of 0.88 V for an MA-free Sn–Pb device, and an efficiency of 23.82% for its tandem device . The unencapsulated devices displayed impressive thermal stability at 85 °C for 300 h and much improved continuous operation stability at MPP for 120 h .

Quorum Sensing in Bacteria

- Scientific Field : Microbiology .

- Application Summary : Bacteria use signaling systems such as quorum sensing (QS) to regulate cellular interactions via small chemical signaling molecules which also help with adaptation under undesirable survival conditions . Proteobacteria use acyl-homoserine lactone (AHL) molecules as autoinducers to sense population density and modulate gene expression .

- Methods of Application : The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins (AHL transcriptional regulators) bind to AHLs to regulate QS-dependent gene expression .

- Results : This review comprehensively explains the molecular diversity of AHL signaling components of Pseudomonas aeruginosa, Chromobacterium violaceum, Agrobacterium tumefaciens, and Escherichia coli . The regulatory mechanism of AHL signaling is also highlighted in this review, which adds to the current understanding of AHL signaling in Gram-negative bacteria .

Modulation of Gut Mucosa Inflammation

- Scientific Field : Immunology .

- Application Summary : N-acyl-homoserine lactone (AHL)-driven quorum sensing is proposed to modulate gut mucosa inflammation . This is particularly relevant in the context of inflammatory bowel disease (IBD), which is the result of multiple factors .

- Methods of Application : The exact methods of application are not detailed in the source, but it involves the study of AHL-driven quorum sensing and associated cellular pathways .

Modulation of Bacterial Cellular Signaling Pathways

- Scientific Field : Microbiology .

- Application Summary : Bacteria use signaling systems such as quorum sensing (QS) to regulate cellular interactions via small chemical signaling molecules which also help with adaptation under undesirable survival conditions . Proteobacteria use acyl-homoserine lactone (AHL) molecules as autoinducers to sense population density and modulate gene expression .

- Methods of Application : The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins (AHL transcriptional regulators) bind to AHLs to regulate QS-dependent gene expression .

- Results : This review describes AHL-dependent QS details in bacteria that can be employed to understand their features, improve environmental adaptation, and develop broad biomolecule-based biotechnological applications .

Safety And Hazards

将来の方向性

D-HLH has been employed as an additive in the synthesis of Sn–Pb alloyed perovskite thin films for high-performance solar cells . It accelerates the transition from mixed intermediate phases into preformed perovskite nuclei, eliminating the negative effect of mixed intermediate phases and regulating the crystallization kinetics . This strategy has generated a record efficiency of 21.61% for an MA-free Sn–Pb device, and an efficiency of 23.82% for its tandem device .

特性

IUPAC Name |

(3R)-3-aminooxolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKCXPRYTLOQKS-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474646 | |

| Record name | D-Homoserine Lactone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Homoserine Lactone hydrochloride | |

CAS RN |

104347-13-9 | |

| Record name | D-Homoserine Lactone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-aminodihydrofuran-2(3H)-one hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

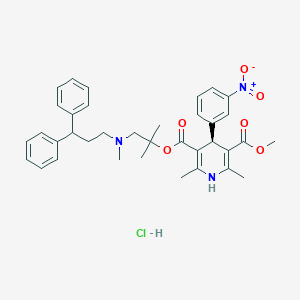

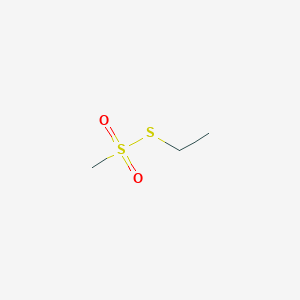

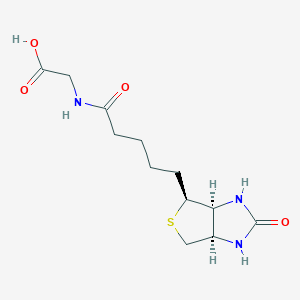

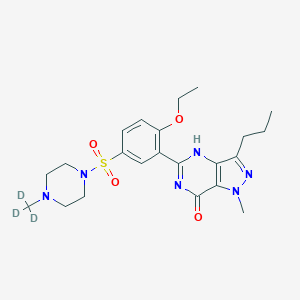

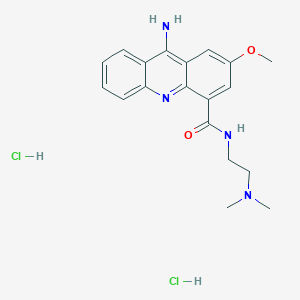

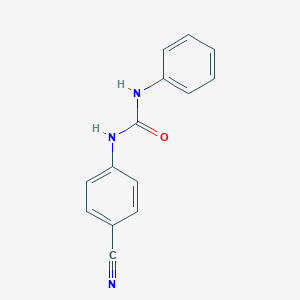

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)